1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide
Overview
Description
1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a 4-fluorophenyl group, along with a sulfonamide functional group
Preparation Methods
The synthesis of 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.
Comparison with Similar Compounds
1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide can be compared with other sulfonamide derivatives, such as:
- 1-ethyl-N-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide
- 1-ethyl-N-(4-bromophenyl)-1H-pyrazole-4-sulfonamide
- 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets.
Properties
IUPAC Name |
1-ethyl-N-(4-fluorophenyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2S/c1-2-15-8-11(7-13-15)18(16,17)14-10-5-3-9(12)4-6-10/h3-8,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQACCYUBKFGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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